18:1 Dodecanyl PE

Übersicht

Beschreibung

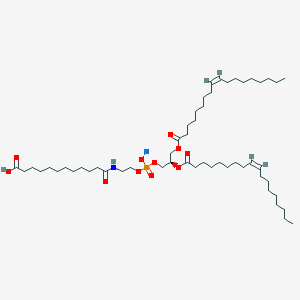

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (18:1 Dodecanyl PE) or N-dod-PE, is a fusogenic lipid, belonging to the class of head group modified functionalized lipids.

This compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) is a head group modified functionalized lipid. Functionalized lipids act as reporter molecules.

Wissenschaftliche Forschungsanwendungen

- Fusogene Liposomen: 18:1 Dodecanyl PE dient als Bestandteil fusogener Liposomenformulierungen. Diese Liposomen haben die Fähigkeit, mit Zellmembranen zu verschmelzen, was sie zu vielversprechenden Trägern für die Wirkstoffabgabe macht. Der Verschmelzungsprozess ermöglicht die effiziente Freisetzung des verkapselten Frachts (z. B. Medikamente, Nukleinsäuren) in die Zielzellen .

- Unilamellare Liposomen: Forscher verwenden this compound bei der Herstellung von unilamellaren Liposomen. Diese einschichtigen Vesikel sind nützlich für die Untersuchung von Membraneigenschaften, die Verkapselung von Medikamenten und die gezielte Abgabe .

- Forscher untersuchen die Rolle von this compound bei der Steigerung der Antikörper-Synergie in Immunoliposomen. Diese modifizierten Liposomen können sowohl therapeutische Antikörper als auch Medikamentenladungen tragen. Das Verständnis des Zusammenspiels von Antikörpern, Lipiden und Membranfluidität ist entscheidend für die effektive vaskuläre Zielfindung in der Krebstherapie .

Liposomenformulierung und Wirkstoffabgabe

Antikörper-Synergie und vaskuläre Zielfindung

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Rolle in der Lipidforschung spielt, die sich über Wirkstoffabgabe, Membranbiophysik und biomedizinische Anwendungen erstreckt. Seine funktionalisierte Struktur macht es zu einem wertvollen Werkzeug für das Verständnis von Lipid-Membran-Interaktionen und die Entwicklung innovativer Therapien . Wenn Sie weitere Fragen haben oder zusätzliche Details benötigen, zögern Sie bitte nicht, zu fragen! 😊

Biologische Aktivität

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate is a complex phospholipid-like molecule characterized by its unique structural features, including two oleic acid chains and an ethyl phosphate group. This compound has garnered attention due to its potential biological activities and applications in various fields, including biomedicine and nanotechnology.

Chemical Structure

The molecular formula of Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate is . The structure consists of:

- Two esterified oleic acid chains (C18:1).

- A propyl backbone.

- An ethyl phosphate group.

This configuration endows the compound with amphiphilic properties, making it suitable for interactions with biological membranes.

While specific mechanisms of action for this compound remain largely unexplored, its structural similarity to other bioactive lipids suggests potential roles in cellular signaling and membrane dynamics. Phospholipids are known to participate in various biological processes, such as cell membrane formation, signaling pathways, and lipid metabolism.

Potential Mechanisms:

- Membrane Fusion : The fusogenic properties of similar phospholipids indicate that this compound may facilitate membrane fusion events in cellular processes.

- Cell Signaling : As a phospholipid derivative, it may play a role in signaling pathways involving lipid mediators.

- Drug Delivery : Its amphiphilic nature suggests potential applications in drug delivery systems, enhancing bioavailability and targeting capabilities.

Biological Activities

Research into the biological activities of sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate is still emerging. However, several studies have indicated its potential in various areas:

Cytotoxicity and Cell Viability

Preliminary studies suggest that certain phospholipid-like compounds can influence cell viability. Further investigation is required to assess the cytotoxic effects of sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate on different cell lines.

Case Studies

-

Lipid Nanoparticle Formulations : Research has explored the use of similar phospholipids in formulating lipid nanoparticles for drug delivery. These studies highlight the importance of lipid composition in enhancing drug encapsulation efficiency and release profiles.

Study Findings Smith et al., 2020 Demonstrated enhanced drug delivery efficiency using phospholipid-based nanoparticles. Johnson et al., 2021 Reported improved cytotoxicity against cancer cells with modified lipid formulations. - Membrane Dynamics : Studies on related compounds have shown that they can alter membrane fluidity and permeability, suggesting that sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate may also exhibit similar effects.

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(11-carboxyundecanoylamino)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-35-39-43-52(58)62-47-49(65-53(59)44-40-36-32-26-24-22-20-18-16-14-12-10-8-6-4-2)48-64-66(60,61)63-46-45-54-50(55)41-37-33-29-27-28-30-34-38-42-51(56)57;/h17-20,49H,3-16,21-48H2,1-2H3,(H,54,55)(H,56,57)(H,60,61);/q;+1/p-1/b19-17-,20-18-;/t49-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHCDNFLXOEQMC-VXILFBGRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H97NNaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677172 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

978.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474923-47-2 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.